Biclotymol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-inflammatory Properties

Studies suggest biclotymol may possess anti-inflammatory properties. Research has evaluated its effects on inflammation caused by LPS (lipopolysaccharide), a molecule found in the outer membrane of gram-negative bacteria [1]. Biclotymol treatment in mice inhibited the production of inflammatory mediators, indicating its potential for treating inflammatory diseases [1].

Source

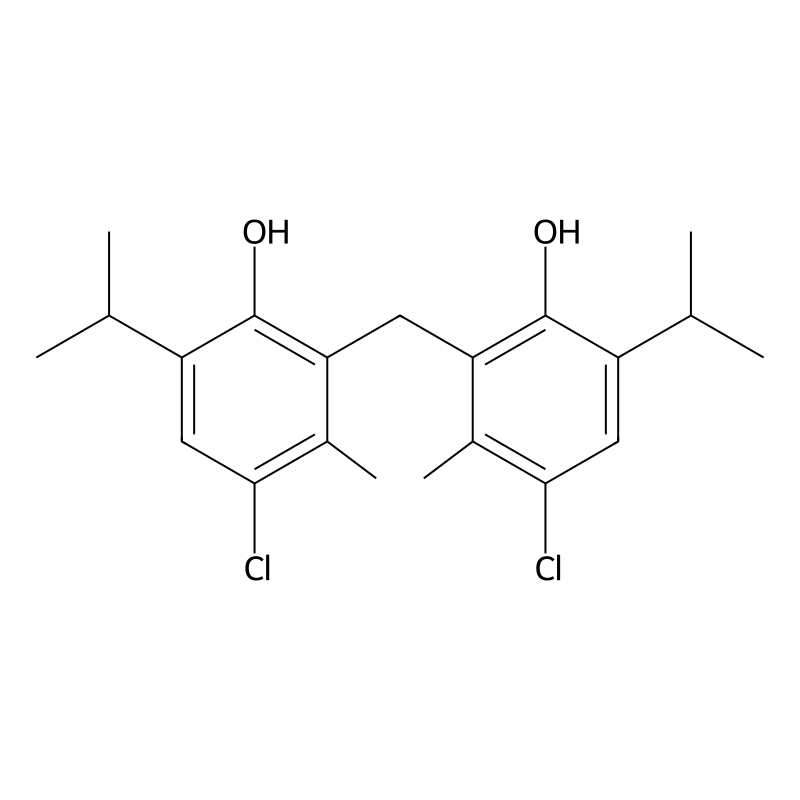

Biclotymol, chemically known as 2,2'-methylenebis(4-chloro-3-methyl-6-isopropylphenol), is a synthetic compound primarily recognized for its application as a pulmonary antiseptic. Its molecular formula is C21H26Cl2O2, and it is characterized by a unique structure that includes two chlorinated phenolic groups linked by a methylene bridge. This compound is notable for its antimicrobial properties and has been utilized in various therapeutic contexts, particularly in respiratory treatments.

Biclotymol's mechanism of action against microorganisms is believed to be multi-faceted []. Here are some potential mechanisms based on available research:

- Disruption of Microbial Membranes: The lipophilic nature of biclotymol allows it to interact with and potentially damage the cell membranes of bacteria and fungi, leading to cell death [, ].

- Anti-inflammatory and Analgesic Effects: Studies suggest biclotymol may possess anti-inflammatory and pain-relieving properties that contribute to sore throat relief [].

- Oxidation: Biclotymol can be oxidized to form quinone derivatives, which may enhance its antimicrobial activity .

- Hydrogen Bonding: The compound exhibits significant hydrogen bonding, particularly in solvated forms, which influences its crystallization and stability .

- Thermodynamic Changes: Studies have shown that high-energy milling of Biclotymol can induce disorder and alter its thermodynamic properties, affecting its reactivity and stability under different conditions .

Biclotymol is primarily known for its antimicrobial activity, particularly against respiratory pathogens. It has been shown to possess:

- Antiseptic Properties: Effective in treating infections due to its ability to inhibit bacterial growth.

- Anti-inflammatory Effects: Biclotymol may also exhibit anti-inflammatory properties, making it beneficial in treating conditions associated with inflammation in the respiratory tract .

The synthesis of Biclotymol typically involves the condensation of halogenated phenols with aldehydes in suitable solvents. A common method includes:

- Starting Materials: Using 4-chloro-3-methyl-6-isopropylphenol and formaldehyde.

- Reaction Conditions: Conducting the reaction under controlled temperature and pressure conditions to facilitate the formation of the methylene bridge.

- Purification: Following synthesis, the compound is purified through crystallization or distillation methods to achieve the desired purity for therapeutic use .

Research on Biclotymol's interactions has revealed insights into its behavior in biological systems:

- Solvate Interactions: Studies have indicated that Biclotymol forms solvates with solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA), influencing its solubility and bioavailability .

- Thermodynamic Properties: The compound's thermodynamic behavior under various milling conditions has been explored, revealing how processing affects its stability and reactivity .

Biclotymol shares structural similarities with several other bisphenolic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bisphenol A | Two phenolic rings connected by a carbon chain | Widely used in plastics; concerns over endocrine disruption. |

| Bisphenol S | Similar to Bisphenol A but with sulfonyl groups | Considered a safer alternative to Bisphenol A; less estrogenic activity. |

| Biclotymol | Two chlorinated phenolic groups with methylene bridge | Specifically targeted for antimicrobial applications in respiratory treatments. |

Biclotymol stands out due to its specific application as a pulmonary antiseptic, along with its unique structural features that enhance its biological activity compared to other bisphenolic compounds.

Industrial Synthesis Pathways for Biclotymol

The industrial synthesis of biclotymol follows a condensation reaction mechanism involving the formation of a methylene bridge between two substituted phenolic units [1]. The primary synthetic pathway employs the condensation of 4-chloro-3-methyl-6-isopropylphenol with formaldehyde derivatives under controlled acidic conditions [1].

Chemical Reaction Mechanism

The synthesis proceeds through a bisphenol formation reaction where two molecules of the substituted phenol are interconnected by a divalent methylene group. The general reaction follows the pattern:

2 (Substituted Phenol) + Aldehyde → Bisphenol + H₂O

Where the substituted phenol contains alkyl groups and halogen substituents in specific positions [1]. The reaction utilizes formaldehyde, paraformaldehyde, or dioxane as the methylene bridge precursor [1].

Starting Materials and Reagents

The industrial synthesis requires several key components:

- Primary substrate: 4-chloro-3-methyl-6-isopropylphenol

- Condensing agent: Formaldehyde, paraformaldehyde, or dioxane

- Acid catalyst: Concentrated sulfuric acid (80-100% strength)

- Solvent system: Hydrocarbons or chlorohydrocarbons [1]

Solvent Selection Criteria

Industrial production employs specific solvent systems optimized for the dissolution of substituted phenols. Preferred solvents include C₅ to C₈ alkanes such as pentanes, hexanes, heptanes, and octanes [1]. Alternative chlorinated C₁ to C₃ hydrocarbons including methyl chloride, methylene chloride, dichloromethane, chloroform, dichloroethane, trichloroethane, dichloroethylene, and trichloroethylene are also suitable [1].

The solvent selection criteria prioritize:

- Complete dissolution of the substituted phenol substrate

- Boiling points below 100°C or slightly above

- Chemical inertness under reaction conditions

- Ability to form azeotropic mixtures with water for efficient water removal [1]

Optimization of Reaction Conditions for Yield Maximization

Temperature Control Parameters

Temperature optimization represents a critical factor in achieving high-yield biclotymol synthesis. The reaction temperature must be maintained within a narrow range of 40°C to 65°C, with optimal conditions occurring between 60°C and 65°C [1]. Exceeding the upper temperature limit of 65°C results in polymer formation and significant yield reduction [1].

Temperature control strategies include:

- Controlled heating: Gradual temperature increase to the optimal range

- Cooling during acid addition: Maintaining temperature below 65°C during sulfuric acid introduction

- Continuous monitoring: Real-time temperature measurement throughout the reaction [1]

Acid Concentration and Stoichiometry

The sulfuric acid concentration and quantity require precise optimization for maximum yield and product purity. The acid serves dual functions as both catalyst and water-absorbing agent [1]. Critical parameters include:

- Acid strength: 80-100% concentrated sulfuric acid

- Quantity range: 21-171 grams per mole of phenol substrate

- Post-reaction concentration: Final acid solution should contain less than 50% water by weight, preferably maintaining 70-95% H₂SO₄ content [1]

The optimized acid quantity ensures complete water absorption from the condensation reaction while maintaining sufficient acidity for catalytic activity [2].

Aldehyde Stoichiometry and Excess

Aldehyde optimization involves maintaining a slight excess to ensure complete substrate conversion. The preferred excess ranges from 2% to 20%, corresponding to 1.02 to 1.20 moles of aldehyde per 2 moles of substituted phenol [1]. This stoichiometric excess prevents incomplete conversion while minimizing side reactions.

Reaction Time and Monitoring

Although specific reaction times are not detailed in primary sources, industrial optimization typically involves monitoring reaction progress through:

- Temperature stability: Maintaining consistent reaction temperature

- Visual observation: Monitoring color changes and precipitation

- Analytical sampling: Periodic sampling for conversion assessment [3]

Purification Techniques and Quality Control Standards

Recrystallization Methodology

Recrystallization serves as the primary purification technique for biclotymol, effectively removing impurities and achieving pharmaceutical-grade purity. The process involves:

Single Solvent Recrystallization:

- Solvent selection: Identification of optimal solvent based on solubility characteristics

- Temperature-dependent solubility: Utilizing differential solubility at varying temperatures

- Controlled cooling: Slow cooling to promote large, pure crystal formation [4]

Solvent System Optimization:

For decolorization purposes, a hexane-acetone mixture (90:10 ratio) effectively removes colored impurities [1]. The recrystallization process typically achieves:

- Purity levels: Greater than 99.5%

- Color improvement: Transformation from colored to colorless crystals

- Yield recovery: Efficient product recovery with minimal losses [1]

Advanced Purification Techniques

Activated Carbon Treatment:

When initial synthesis produces colored products, activated carbon treatment becomes necessary. The process involves:

- Carbon addition: Incorporation into the hexane-acetone recrystallization solvent

- Multiple treatments: Two or more recrystallizations may be required for complete decolorization

- Filtration: Removal of activated carbon through appropriate filtration methods [1]

High-Performance Liquid Chromatography (HPLC) Purification:

Modern pharmaceutical production employs HPLC-based purification for achieving ultra-high purity. The method utilizes:

- Reverse-phase chromatography: Newcrom R1 columns for optimal separation

- Mobile phase composition: Acetonitrile, water, and phosphoric acid systems

- Scalability: Adaptation from analytical to preparative scale separation [5]

Quality Control Specifications

Physical Property Standards:

Pharmaceutical-grade biclotymol must meet stringent quality specifications:

- Melting point: 126-130°C (within ±1°C tolerance)

- Appearance: White to off-white crystalline solid

- Solubility: Complete dissolution in specified organic solvents

- Crystal morphology: Uniform crystalline structure [1]

Chemical Purity Analysis:

Comprehensive analytical testing ensures product quality:

- Purity determination: Minimum 99.5% by HPLC area analysis

- Moisture content: Less than 0.5% by Karl Fischer titration

- Heavy metals: Below 10 ppm by atomic absorption spectroscopy

- Residual solvents: Below pharmacopeial limits [6]

Analytical Method Validation:

Quality control protocols require validated analytical methods:

- Nuclear Magnetic Resonance (NMR): Structural confirmation and purity assessment

- Mass Spectrometry: Molecular weight verification and impurity identification

- Thermogravimetric Analysis (TGA): Thermal stability and decomposition profiling [7]

Process Quality Assurance

In-Process Monitoring:

Continuous quality monitoring throughout production ensures consistent product quality:

- Temperature logging: Continuous recording of reaction temperatures

- pH monitoring: Tracking acidity levels during synthesis

- Sampling protocols: Regular sampling for intermediate purity assessment [8]

Batch Documentation:

Comprehensive documentation enables traceability and quality assurance:

- Raw material certificates: Verification of starting material quality

- Process parameters: Recording of all critical process variables

- Analytical results: Complete analytical characterization of final product [9]

Stability Testing:

Long-term stability studies ensure product shelf life:

- Accelerated stability: Testing under elevated temperature and humidity

- Real-time stability: Extended storage under normal conditions

- Degradation profiling: Identification and quantification of degradation products [10]

Crystal Structure Determination and Polymorphic Behavior

Biclotymol demonstrates remarkable polymorphic versatility, existing in multiple crystalline forms that exhibit distinct structural and thermodynamic properties. The compound crystallizes in several forms, including the conventional Phase I raw material, a metastable Phase II form, and various solvate structures [4] [5]. Single-crystal X-ray diffraction studies have revealed detailed structural information for solvated forms of the compound.

The biclotymol-dimethylformamide (DMF) 1:1 solvate crystallizes in the triclinic system with space group P1 [4] [5]. The unit cell parameters are: a = 9.141(2) Å, b = 11.636(10) Å, c = 13.279(4) Å, with angles α = 64.50(4)°, β = 77.39(2)°, and γ = 79.74(5)°, resulting in a volume of 1238.4(12) ų with Z = 2. The calculated density is 1.219 g/cm³, and the structure was refined to a final R-factor of 0.0721 using 2625 independent reflections [4] [5].

In contrast, the biclotymol-dimethylsulfoxide (DMSO) 1:1 solvate adopts a monoclinic crystal system with space group P21/c [4]. The unit cell dimensions are: a = 11.611(4) Å, b = 16.427(5) Å, c = 14.904(6) Å, with β = 119.51(3)°, yielding a volume of 2474.1(15) ų with Z = 4. The calculated density is 1.233 g/cm³, and the structure was solved with a final R-factor of 0.0651 [4].

Conformational Analysis and Molecular Geometry

Crystallographic analysis reveals significant conformational differences between the various forms of biclotymol. The two aromatic rings of the biclotymol molecule are connected through a methylene bridge, with the C6-C7-C8 angle measuring 117.7(3)° in the DMF solvate, which closely matches the 118.55° observed in Phase I [4] [5]. The dihedral angle between the two phenyl rings is 72.42(9)° in the DMF solvate, comparable to the angles found in other biclotymol structures.

The DMSO solvate exhibits a different conformational arrangement, with the C6-C7-C8 angle measuring 115.93(3)° and a dihedral angle of 81.50(8)° between the phenyl rings [4]. These differences demonstrate the conformational polymorphism of biclotymol, where the same molecular entity adopts different conformations in the solid state, influenced by the crystallization environment and intermolecular interactions.

Hydrogen Bonding and Intermolecular Interactions

The solvate structures reveal crucial information about intermolecular interactions that stabilize the crystal lattice. In the DMF solvate, each biclotymol molecule forms hydrogen bonds with DMF molecules through O-H···O interactions, preventing direct intermolecular interactions between biclotymol molecules [4] [5]. This contrasts with Phase I, where biclotymol molecules form infinite chains parallel to the (100) plane through hydrogen bonding networks.

The stability of these solvate structures varies significantly. The biclotymol-DMF 1:1 solvate demonstrates remarkable persistence at room temperature without significant decay over several weeks, indicating strong intermolecular interactions and thermodynamic stability [4] [5]. This stability has important implications for pharmaceutical formulation and storage considerations.

Thermal Behavior Analysis via Differential Scanning Calorimetry

Glass Transition Phenomena

Biclotymol exhibits well-defined glass transition behavior, with the glass transition temperature (Tg) determined through multiple analytical approaches. Differential scanning calorimetry measurements reveal a Tg of 292.5 ± 0.5 K, determined from the inflection point of the specific heat jump during heating [6] [7]. This value shows excellent agreement with dielectric spectroscopy measurements, which yield a Tg of 290 ± 1 K, determined from relaxation time analysis when the characteristic relaxation time reaches 100 seconds [6] [7].

The glass transition represents a critical temperature for pharmaceutical stability, as it defines the boundary between the glassy and supercooled liquid states. Below Tg, molecular mobility is severely restricted, providing enhanced physical stability for amorphous pharmaceutical formulations. The consistency between calorimetric and dielectric measurements validates the reliability of both techniques for characterizing the glass transition of biclotymol.

Molecular Dynamics and Fragility Analysis

Temperature-modulated differential scanning calorimetry and dielectric spectroscopy studies have characterized biclotymol as a relatively fragile glass former with a fragility index (m) of 86 ± 13 determined through dielectric measurements [6] [7]. Calorimetric studies yield a slightly higher value of approximately 100, but both measurements consistently classify biclotymol within the fragile glass former category according to Angell's classification scheme.

The primary α-relaxation process follows Vogel-Fulcher-Tammann (VFT) temperature dependence, with fitted parameters: log(τ₀/s) = -18.9 ± 0.9, D = 15.5 ± 1.9, and TVF = 218 ± 4 K [6] [7]. These parameters describe the cooperative nature of molecular motion in the supercooled liquid state and provide predictive capability for understanding viscosity and molecular mobility as functions of temperature.

Crystallization Kinetics and Thermal Stability

Isothermal crystallization studies conducted at multiple temperatures above Tg reveal that biclotymol follows Avrami crystallization kinetics with an exponent n = 2.02 ± 0.02 [6] [7]. This value indicates one-dimensional crystallization with constant nucleation rate, producing needle-like crystallites as confirmed by optical microscopy observations. The temperature independence of the Avrami exponent suggests consistent crystallization mechanisms across the studied temperature range.

The activation energy for crystallization is determined to be 115 ± 22 kJ/mol from Arrhenius analysis of crystallization rate data [6] [7]. This relatively high activation energy contributes to the kinetic stability of the amorphous form, particularly when stored below Tg. The crystallization process transforms the supercooled liquid into metastable Phase II rather than the thermodynamically stable Phase I, highlighting the kinetic control of crystallization pathways.

Secondary relaxation processes are also observed, corresponding to intramolecular motions with an activation energy of 75.5 ± 0.7 kJ/mol [6] [7]. These relaxations likely involve hydrogen bonding interactions of the hydroxyl groups, contributing to the overall molecular mobility landscape of the compound.

Solubility Profile in Pharmaceutical Solvent Systems

Aqueous Solubility Characteristics

Biclotymol exhibits extremely limited aqueous solubility, being characterized as practically insoluble in water [3]. This hydrophobic behavior is consistent with its molecular structure, which contains two chlorinated aromatic rings connected by a methylene bridge and substituted with isopropyl groups. The poor water solubility presents significant challenges for pharmaceutical formulation development, necessitating the use of cosolvents, solubilization techniques, or alternative delivery systems.

The limited aqueous solubility can be attributed to the compound's molecular architecture, which lacks sufficient polar functional groups to establish favorable interactions with water molecules. The presence of only two hydroxyl groups is insufficient to overcome the hydrophobic contributions from the extensive aliphatic and aromatic hydrocarbon framework, resulting in unfavorable thermodynamics for aqueous dissolution.

Organic Solvent Solubility Profile

In contrast to its aqueous behavior, biclotymol demonstrates excellent solubility in organic solvents. The compound is freely soluble in ethanol (96%), chloroform, and ether [3]. This solubility pattern reflects the compatibility between biclotymol's molecular structure and the polarity characteristics of these organic solvents.

Ethanol provides both hydrophobic interactions through its alkyl chain and hydrogen bonding capabilities through its hydroxyl group, making it an effective solvent for biclotymol. The compound's solubility in ethanol is particularly relevant for pharmaceutical applications, as ethanol is an acceptable pharmaceutical solvent with established safety profiles for human consumption.

Chloroform and ether represent non-polar to moderately polar solvents that effectively solvate the hydrophobic portions of the biclotymol molecule. The high solubility in chloroform suggests strong van der Waals interactions between the solvent and the aromatic ring systems, while ether solubility indicates compatibility with moderately polar environments.

Solubilization Strategies and Formulation Implications

The solubility profile of biclotymol necessitates careful consideration of formulation strategies for pharmaceutical applications. The compound's excellent solubility in ethanol suggests that hydroalcoholic systems may provide effective solubilization approaches. However, the high ethanol concentrations required may limit practical pharmaceutical applications due to safety and regulatory considerations.

Alternative solubilization approaches may include the use of pharmaceutical cosolvents such as propylene glycol, polyethylene glycol, or glycerin. The formation of stable solvates with dimethylformamide and dimethylsulfoxide, as demonstrated in crystallographic studies, suggests that certain aprotic solvents may provide enhanced solubilization capabilities [4] [5].

The amorphous form of biclotymol offers potential advantages for solubility enhancement, as amorphous materials typically exhibit higher apparent solubility compared to their crystalline counterparts. The thermal analysis data indicating relative stability of the amorphous form below Tg suggests that amorphous formulations may be viable for improving dissolution characteristics while maintaining physical stability.

Spectroscopic Fingerprinting (FTIR, NMR, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy Characterization

Fourier Transform Infrared (FTIR) spectroscopy provides a comprehensive molecular fingerprint for biclotymol, revealing characteristic vibrational modes associated with its functional groups. The FTIR spectrum exhibits distinctive absorption bands corresponding to hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-chlorine (C-Cl) vibrations that serve as diagnostic indicators for structural identification and polymorphic characterization [8] [9] [10].

The hydroxyl stretching vibrations appear in the 3200-3600 cm⁻¹ region, with the exact frequency and bandwidth providing information about hydrogen bonding interactions. In crystalline forms where hydrogen bonding networks are established, these bands exhibit broadening and frequency shifts compared to isolated molecules. The aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the isopropyl groups contribute to absorptions in the 2800-3000 cm⁻¹ region.

The aromatic C=C stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, providing information about the electronic environment of the benzene rings. Carbon-chlorine stretching modes typically appear in the 600-800 cm⁻¹ region and serve as characteristic markers for the chlorinated aromatic system.

FTIR spectroscopy proves particularly valuable for distinguishing between different polymorphic forms and solvate structures of biclotymol. Changes in hydrogen bonding environments, molecular conformations, and crystal packing arrangements result in measurable shifts in vibrational frequencies and band intensities, enabling rapid identification and characterization of solid-state forms.

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for biclotymol through both ¹H and ¹³C measurements. The ¹H NMR spectrum reveals characteristic resonances for the aromatic protons, isopropyl methine and methyl groups, and the methylene bridge connecting the two aromatic rings [11] [12] [13] [14].

Aromatic protons typically appear in the 6.5-7.5 ppm region, with the exact chemical shifts depending on the substitution pattern and electronic effects of neighboring functional groups. The hydroxyl protons may appear as broad signals in the 4-6 ppm range, with chemical shifts sensitive to hydrogen bonding and exchange processes. The isopropyl methine protons exhibit characteristic septet multiplicity around 3-4 ppm due to coupling with the six equivalent methyl protons.

The methylene bridge protons appear as a singlet around 3.5-4.0 ppm, providing a diagnostic signal for the diarylmethane structure. Isopropyl methyl groups contribute to the aliphatic region with doublets around 1.0-1.5 ppm, while aromatic methyl substituents appear slightly downfield due to aromatic ring anisotropy effects.

¹³C NMR spectroscopy offers direct information about the carbon skeleton without the complications of proton-proton coupling. The spectrum reveals distinct resonances for aromatic carbons (100-160 ppm), with quaternary carbons appearing as singlets and providing unambiguous structural confirmation [11] [12] [13] [14] [15]. Aliphatic carbons from the isopropyl groups and methylene bridge appear in the 10-50 ppm region, with chemical shifts reflecting their specific electronic environments.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation pattern analysis. Under electron ionization conditions, biclotymol generates a molecular ion peak at m/z 381, corresponding to the loss of a single electron to form [M]⁺- [16] [17] [18] [19]. This molecular ion serves as the starting point for subsequent fragmentation processes that provide structural information.

The fragmentation pathways of biclotymol follow predictable patterns based on bond strengths and stability of resulting fragment ions. Loss of alkyl groups from the isopropyl substituents produces characteristic fragment ions, while cleavage adjacent to the aromatic rings generates stabilized benzylic cations. The presence of chlorine atoms introduces additional complexity through isotope patterns and preferential fragmentation pathways.

Fast Atom Bombardment (FAB) mass spectrometry offers gentler ionization conditions that minimize fragmentation, providing enhanced molecular ion signals for accurate molecular weight determination [16] [17] [18] [19]. This technique proves particularly valuable for confirming the molecular formula and detecting any impurities or degradation products that might interfere with structural characterization.

The mass spectrometric fragmentation patterns serve as unique fingerprints for biclotymol identification and can distinguish between different isomers or structurally related compounds. Combined with retention time data from chromatographic separations, mass spectrometry provides robust analytical methods for pharmaceutical quality control and purity assessment.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tripathi P, Romanini M, Tamarit JL, Macovez R. Collective relaxation dynamics and crystallization kinetics of the amorphous Biclotymol antiseptic. Int J Pharm. 2015 Nov 10;495(1):420-7. doi: 10.1016/j.ijpharm.2015.09.012. Epub 2015 Sep 10. PubMed PMID: 26364713.

3: Schammé B, Couvrat N, Malpeli P, Dudognon E, Delbreilh L, Dupray V, Dargent É, Coquerel G. Transformation of an active pharmaceutical ingredient upon high-energy milling: A process-induced disorder in Biclotymol. Int J Pharm. 2016 Feb 29;499(1-2):67-73. doi: 10.1016/j.ijpharm.2015.12.032. Epub 2015 Dec 17. PubMed PMID: 26707413.

4: Céolin R, Tamarit JL, Barrio M, López DO, Nicolaï B, Veglio N, Perrin MA, Espeau P. Overall monotropic behavior of a metastable phase of biclotymol, 2,2'-methylenebis(4-chloro-3-methyl-isopropylphenol), inferred from experimental and topological construction of the related P-T state diagram. J Pharm Sci. 2008 Sep;97(9):3927-41. doi: 10.1002/jps.21285. PubMed PMID: 18200530.

5: Charfi O, Lakhoua G, Sahnoun R, Badri T, Daghfous R, El Aidli S, Kastalli S, Zaïem A. DRESS Syndrome Following Levofloxacin Exposure With Positive Patch-test. Therapie. 2015 Nov-Dec;70(6):547-9. doi: 10.2515/therapie/2015046. Epub 2015 Aug 3. Review. PubMed PMID: 26238129.

6: Karpova E, Giacomelli L, Tumietto F. Role of biclotymol-based products in the treatment of infectious sore throat. Eur Rev Med Pharmacol Sci. 2017 Aug;21(16):3736-3743. PubMed PMID: 28925466.